3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine
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Overview
Description
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine is a chemical compound characterized by its trifluoromethyl group attached to a triazolo[4,3-a]pyridine core
Mechanism of Action
Target of Action
Similar compounds have been reported to have anti-cancer properties , and they have been found to be effective against human colon cancer cell lines (HCT-116 and HT-29) .
Mode of Action
A compound with similar structure, rb7, was found to incite the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, eventually leading to the activation of caspase 3 in ht-29 cells . This suggests that 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine might have a similar mode of action.
Biochemical Pathways
The compound appears to affect the mitochondrial apoptotic pathway . This pathway is crucial for programmed cell death, a process that is often dysregulated in cancer cells. By up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2, the compound may promote apoptosis in cancer cells .
Result of Action
The compound has been found to have promising anti-cancer properties . In particular, it has been shown to have antiproliferative action against human colon cancer cell lines, with IC50 values ranging from 6.587 to 11.10 µM . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of colon cancer.
Biochemical Analysis
Biochemical Properties
It is known that the trifluoromethyl group can significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .
Cellular Effects
Preliminary studies suggest that this compound may have potential anti-tumor activity against certain cancer cell lines .
Molecular Mechanism
It is suggested that this compound may interact with certain biomolecules, potentially influencing enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine typically involves multi-step organic reactions. One common method includes the reaction of trifluoroacetimidoyl chloride with hydrazine hydrate and benzene-1,3,5-triyl triformate under metal-free conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique chemical properties, making it valuable in the design of new compounds.
Biology: In biological research, this compound has been studied for its potential antibacterial and antifungal properties. It may also serve as a lead compound for the development of new drugs targeting various pathogens.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound may be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Comparison with Similar Compounds
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine-7-amine
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Uniqueness: 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine stands out due to its specific structural features, such as the presence of the trifluoromethyl group and the triazolo[4,3-a]pyridine core. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
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Properties
IUPAC Name |
3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)6-13-12-5-3-4(11)1-2-14(5)6/h1-3H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJNBQCKUFHJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)(F)F)C=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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